N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a methylsulfonylbenzyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methylsulfonylbenzyl group: This step involves the alkylation of the oxadiazole ring with a methylsulfonylbenzyl halide in the presence of a base such as potassium carbonate.
Coupling with cinnamamide: The final step involves the coupling of the substituted oxadiazole with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its potential therapeutic applications, including its role as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. Additionally, its antioxidant properties may involve scavenging of free radicals and protection of cells from oxidative stress.
Comparison with Similar Compounds
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other cinnamamide derivatives and oxadiazole-containing compounds:
N-benzylcinnamamide: Lacks the oxadiazole ring and methylsulfonyl group, resulting in different chemical and biological properties.
N-(2-furylmethyl)cinnamamide: Contains a furan ring instead of the oxadiazole ring, leading to variations in reactivity and biological activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains a different substitution pattern on the benzyl group, affecting its antimicrobial and anticancer properties.
The unique combination of the cinnamamide moiety, oxadiazole ring, and methylsulfonylbenzyl group in this compound imparts it with distinct properties that make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)16-10-7-15(8-11-16)13-18-21-22-19(26-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYCRLJRJYHIMU-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.